molecular formula C13H11N3O5S2 B12007088 3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid

3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid

Cat. No.: B12007088
M. Wt: 353.4 g/mol
InChI Key: ALXRUJOUFGNSHT-AATRIKPKSA-N
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Description

(2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the anilino moiety. The final step involves the formation of the butenoic acid structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenoic acid: Similar structure but with a phenyl group instead of an anilino group.

    (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]benzyl}-2-butenoic acid: Contains a benzyl group instead of an anilino group.

Uniqueness

The uniqueness of (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3O5S2

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C13H11N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-8H,(H,14,16)(H,15,17)(H,18,19)/b6-5+

InChI Key

ALXRUJOUFGNSHT-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)NC2=NC=CS2

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=NC=CS2

solubility

>53 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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